molecular formula C15H18ClNO2S B5115283 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5115283
M. Wt: 311.8 g/mol
InChI Key: YECZBSWJXKXPGA-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C15H18ClNO2S. This compound belongs to the benzothiophene family, which are sulfur-containing heterocyclic aromatic compounds

Properties

IUPAC Name

3-chloro-N-(3-propan-2-yloxypropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-10(2)19-9-5-8-17-15(18)14-13(16)11-6-3-4-7-12(11)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECZBSWJXKXPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The process may include:

  • Benzothiophene Formation: The initial step involves the formation of benzothiophene through a cyclization reaction.

  • Chlorination: The benzothiophene core is then chlorinated to introduce the chlorine atom at the 3-position.

  • N-(3-isopropoxypropyl) Group Addition: The isopropoxypropyl group is introduced through a nucleophilic substitution reaction.

  • Carboxamide Formation: Finally, the carboxamide group is introduced at the 2-position of the benzothiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with various substituents at different positions on the benzothiophene ring.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N-(3-isopropoxypropyl)-5-(trifluoromethyl)-2-pyridinamine:

  • 3-Chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxylic acid: A close analog with similar chemical properties but different functional groups.

Uniqueness: 3-Chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

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